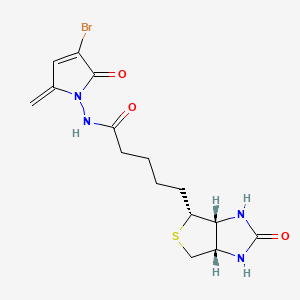
L-Biotin-NH-5MP-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Biotin-NH-5MP-Br is a biotin-conjugated 5-methylene pyrrolone. This compound is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly utilized in protein bioconjugation due to its ability to form stable bonds with cysteine residues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Biotin-NH-5MP-Br involves the conjugation of biotin with 5-methylene pyrrolone. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation with 5-Methylene Pyrrolone: The activated biotin is then reacted with 5-methylene pyrrolone under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions
L-Biotin-NH-5MP-Br primarily undergoes thiol-specific reactions due to the presence of the 5-methylene pyrrolone moiety. These reactions include:
Substitution Reactions: The compound reacts with thiol groups in cysteine residues, forming stable thioether bonds.
Reversible Bioconjugation: The bioconjugation is reversible, allowing for controlled modification and de-modification of proteins.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Major Products Formed
The major products formed from these reactions are biotinylated proteins, which can be used for various biochemical assays and studies .
科学的研究の応用
L-Biotin-NH-5MP-Br has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in protein labeling and modification studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated enzymes and other bioconjugates for industrial processes
作用機序
L-Biotin-NH-5MP-Br exerts its effects through thiol-specific bioconjugation. The 5-methylene pyrrolone moiety reacts with thiol groups in cysteine residues, forming stable thioether bonds. This modification can alter the function or localization of the target protein, enabling various biochemical and biophysical studies .
類似化合物との比較
Similar Compounds
Biotin-PEG4-COOH: Another biotinylated compound used for protein labeling.
Propargyl-PEG4-amine: Utilized for click chemistry applications.
N3-PEG6-COOH: Employed in bioconjugation reactions involving azide-alkyne cycloaddition.
Uniqueness
L-Biotin-NH-5MP-Br is unique due to its thiol-specific, reversible bioconjugation properties. This allows for controlled and specific modification of cysteine residues in proteins, making it highly valuable for protein engineering and biochemical studies .
生物活性
L-Biotin-NH-5MP-Br is a biotin-conjugated compound that combines the properties of biotin with a 5-Methylene pyrrolone (5MP) moiety. This compound is notable for its applications in chemical biology and synthetic biology, particularly in bioconjugation strategies. The biological activity of this compound is primarily influenced by its biotin component, which exhibits a strong affinity for avidin and streptavidin, making it a valuable tool in various biochemical assays and therapeutic applications.
The biological activity of this compound can be attributed to two main components:
- Biotin Component : Biotin serves as a coenzyme for several carboxylases in mammals, playing a crucial role in metabolic processes such as fatty acid synthesis and gluconeogenesis. It also influences gene regulation by affecting chromatin structure through histone biotinylation .
- 5-Methylene Pyrrolone (5MP) : The 5MP moiety is known for its thiol-specific reactivity, allowing it to form reversible covalent bonds with thiol groups in proteins. This property enhances its utility in targeted drug delivery and protein labeling applications .
Biological Assays and Findings
This compound has been evaluated for its biological activity through various assays:
- Avidin Binding Assays : The compound demonstrates high affinity binding to avidin, facilitating its use in affinity purification and detection methods. The kinetics of this binding can be characterized by measuring the dissociation constant (Kd), which is typically in the low nanomolar range due to the strong interaction between biotin and avidin.
- Cellular Uptake Studies : Studies indicate that this compound can enhance cellular uptake when conjugated to therapeutic agents, leveraging the natural transport mechanisms for biotin into cells. This could potentially improve the efficacy of drugs delivered using this compound .
Case Studies
Several studies have highlighted the practical applications of this compound:
- Targeted Drug Delivery : In a study examining targeted delivery systems, this compound was conjugated with chemotherapeutic agents. The results showed enhanced cytotoxicity in biotin receptor-overexpressing cancer cells compared to non-targeted controls, indicating that this compound can significantly improve drug delivery efficiency .
- Protein Labeling : Researchers utilized this compound for labeling proteins in live cells, demonstrating its effectiveness in tracking protein interactions and dynamics within cellular environments. The reversible nature of the thiol-specific reaction allows for controlled labeling without permanent modification of the target proteins .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other biotin derivatives:
| Compound | Binding Affinity (Kd) | Cellular Uptake Efficiency | Applications |
|---|---|---|---|
| This compound | Low nM | High | Drug delivery, protein labeling |
| Biotin | Low nM | Moderate | Metabolism, gene regulation |
| Biotin-Avidin Complex | <1 nM | Very High | Affinity purification |
特性
分子式 |
C15H19BrN4O3S |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-bromo-5-methylidene-2-oxopyrrol-1-yl)pentanamide |
InChI |
InChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1 |
InChIキー |
GEFDXQXFKPXHQS-NQBHXWOUSA-N |
異性体SMILES |
C=C1C=C(C(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)Br |
正規SMILES |
C=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















